molecular formula C12H19F2NO4 B7965212 1-Tert-butoxycarbonyl-3,3-difluoro-4-methyl-piperidine-4-carboxylic acid

1-Tert-butoxycarbonyl-3,3-difluoro-4-methyl-piperidine-4-carboxylic acid

Cat. No.: B7965212
M. Wt: 279.28 g/mol
InChI Key: PFACNYGDPSYCNI-UHFFFAOYSA-N
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Description

Chemical Name: 1-(tert-Butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid CAS Number: 1303972-81-7 Molecular Formula: C₁₁H₁₇F₂NO₄ Molecular Weight: 265.25 g/mol Storage: Sealed in dry conditions at 2–8°C .

This compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at position 1, two fluorine atoms at position 3, and a methyl group at position 2. Its hazard profile includes warnings for skin/eye irritation (H315, H319), respiratory irritation (H335), and acute toxicity (H302), necessitating precautions like avoiding inhalation (P261) and rinsing eyes (P305+P351+P338) .

Properties

IUPAC Name

3,3-difluoro-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO4/c1-10(2,3)19-9(18)15-6-5-11(4,8(16)17)12(13,14)7-15/h5-7H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFACNYGDPSYCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1(F)F)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Piperidine Derivatives

The introduction of the Boc group is typically the first step to protect the secondary amine. In a representative procedure, tert-butyl 4-oxopiperidine-1-carboxylate is synthesized via reaction of piperidone with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This intermediate is critical for subsequent fluorination and alkylation steps.

Fluorination at the 3-Position

Difluorination of the piperidine ring is achieved using DAST, a reagent known for converting ketones to geminal difluorides. In a protocol adapted from Chemicalbook, tert-butyl 4-oxopiperidine-1-carboxylate (10 g, 0.05 mol) is treated with DAST (3 equiv) in dry dichloromethane (DCM) at -40°C to -20°C for 4 hours, yielding tert-butyl 4,4-difluoropiperidine-1-carboxylate as a light yellow oil in 95% yield. Key spectral data include:

  • ¹H NMR (CDCl₃) : δ 3.52–3.58 (m, 4H, NCH₂), 1.87–2.00 (m, 4H, CH₂CF₂), 1.49 (s, 9H, Boc).

  • MS-ESI : m/z 289.9 [M + Na⁺].

Installation of the 4-Methyl and Carboxylic Acid Groups

Tosylation and Reduction for Methyl Group Introduction

A patent by CN109180564B details the conversion of hydroxymethyl intermediates to methyl groups via tosylation and subsequent reduction. For example:

  • Tosylation : N-tert-butoxycarbonyl-3,3-difluoro-4-hydroxymethylpiperidine (23.5 g, 88.0 mmol) reacts with p-toluenesulfonyl chloride (17.6 g, 92.4 mmol) in DCM with triethylamine, yielding the tosylate (90%).

  • Reduction : The tosylate undergoes sodium borohydride-mediated reduction in dimethyl sulfoxide (DMSO) at 0–50°C, affording N-tert-butoxycarbonyl-3,3-difluoro-4-methylpiperidine in 60% yield.

Oxidation to Carboxylic Acid

The hydroxymethyl intermediate can be oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate. Alternatively, nitrile hydrolysis provides a viable pathway, though this requires careful optimization to avoid defluorination.

Challenges in Steric and Electronic Modulation

Electronic Effects of Fluorine Substituents

The strong electron-withdrawing nature of fluorine atoms alters the reactivity of adjacent positions. As noted in CN109180564B, attempts to introduce substituents at the 4-position of N-tert-butyloxycarbonyl-3,3-difluoro-4-carbonylpiperidine failed due to reduced electron density at the carbonyl carbon, hindering nucleophilic attacks. This necessitates the use of highly reactive reagents or alternative protecting group strategies.

Steric Hindrance at the Quaternary Carbon

The simultaneous presence of methyl and carboxylic acid groups at the 4-position creates significant steric bulk, complicating reaction kinetics. Microwave-assisted synthesis and high-pressure conditions have been employed to enhance reaction rates in analogous systems.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include the Boc tert-butyl group (δ 1.49 ppm) and fluorinated CH₂ resonances (δ 1.87–2.00 ppm).

  • ¹³C NMR : Fluorine coupling splits carbon signals adjacent to CF₂ groups, with characteristic Boc carbonyl signals at ~155 ppm.

  • MS-ESI : Molecular ion peaks align with theoretical masses (e.g., m/z 444.1 [M + Na⁺] for intermediates).

Purity Assessment

High-performance liquid chromatography (HPLC) methods utilizing C18 columns and acetonitrile/water gradients ensure >98% purity for pharmaceutical-grade material.

Industrial Scalability and Environmental Considerations

Solvent and Reagent Selection

Industrial routes prioritize green solvents like ethyl acetate and water, minimizing dichloromethane use due to toxicity concerns. Catalytic methods, such as hydrogenation over Pd/C, reduce reliance on stoichiometric reagents.

Waste Management

The patent CN109180564B emphasizes a "zero-discharge" approach, with solvent recovery systems and aqueous workups ensuring compliance with environmental regulations .

Chemical Reactions Analysis

Types of Reactions

1-Tert-butoxycarbonyl-3,3-difluoro-4-methyl-piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or reduce the oxidation state of the compound.

    Substitution: The fluorine atoms and Boc protecting group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-Tert-butoxycarbonyl-3,3-difluoro-4-methyl-piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Tert-butoxycarbonyl-3,3-difluoro-4-methyl-piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The presence of the Boc protecting group and fluorine atoms can influence the compound’s reactivity and binding affinity. The carboxylic acid functional group can participate in hydrogen bonding and electrostatic interactions, which are crucial for the compound’s biological activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Fluorine-Substituted Piperidine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Fluorine Count Storage Hazard Statements
Target Compound 1303972-81-7 C₁₁H₁₇F₂NO₄ 265.25 Boc (1), F₂ (3), CH₃ (4) 2 2–8°C, dry H302, H315, H319, H335
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid 1303974-46-0 C₁₁H₁₈FNO₄ 247.26 Boc (1), F (3), COOH (4) 1 N/A N/A
(3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)-piperidine-3-carboxylic acid 923932-21-2 C₁₇H₂₂FNO₄ 323.36 Boc (1), 4-F-phenyl (4), COOH (3) 1 (on phenyl) N/A N/A

Key Observations :

  • This may enhance solubility in polar solvents .
  • Aromatic vs. Aliphatic Substituents : The 4-fluorophenyl group in CAS 923932-21-2 introduces aromaticity and lipophilicity, contrasting with the aliphatic methyl group in the target compound. This difference impacts biological membrane permeability and synthetic utility .

Methyl- and Phenyl-Substituted Piperidines

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Fluorine Count Storage Hazard Statements
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 305.37 Boc (1), phenyl (4), COOH (3) 0 N/A N/A
1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid 534602-47-6 C₁₂H₂₁NO₄ 243.30 Boc (1), CH₃ (3), COOH (3) 0 N/A N/A

Key Observations :

  • Methyl vs. Phenyl Groups : The phenyl group in CAS 652971-20-5 increases steric bulk and hydrophobicity compared to the methyl group in the target compound. This affects crystallization behavior and reactivity in coupling reactions .
  • Positional Isomerism : CAS 534602-47-6 places both methyl and carboxylic acid groups at position 3, creating steric hindrance that may limit its utility in peptide synthesis compared to the target compound’s spatially separated substituents .

Carboxylic Acid Derivatives with Varied Backbones

Compound Name CAS Number Molecular Formula Molecular Weight Backbone Structure Key Functional Groups
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester 406235-16-3 C₁₈H₂₃NO₄ 317.38 Dihydropyridine Methoxycarbonyl, Boc
tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate 210962-44-0 C₁₉H₂₇NO₅ 349.42 Piperidine with phenoxy group Ethoxycarbonyl, Boc

Key Observations :

  • This influences stability under acidic conditions .
  • Phenoxy vs. Fluorine Substituents: The ethoxycarbonylphenoxy group in CAS 210962-44-0 adds steric and electronic complexity, reducing nucleophilicity at the piperidine nitrogen compared to the target compound’s fluorine substituents .

Biological Activity

1-Tert-butoxycarbonyl-3,3-difluoro-4-methyl-piperidine-4-carboxylic acid (CAS: 1334414-61-7) is a synthetic compound notable for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C12_{12}H19_{19}F2_2NO4_4
  • Molecular Weight : 279.28 g/mol
  • Purity : 97%
  • IUPAC Name : 1-(tert-butoxycarbonyl)-3,3-difluoro-4-methylpiperidine-4-carboxylic acid
  • CAS Number : 1334414-61-7

Biological Activity Overview

Research on the biological activity of this compound has been limited, but it shows promise in various areas, particularly in medicinal chemistry and drug development. The following sections summarize key findings from studies and their implications.

Antimicrobial Activity

Recent studies have focused on the compound's potential as an antimicrobial agent. While specific data on this compound is scarce, related piperidine derivatives have exhibited significant activity against various pathogens:

CompoundMinimum Inhibitory Concentration (MIC)Activity
Compound A0.02 μg/mLActive against drug-susceptible tuberculosis
Compound B0.031 μg/mLActive against drug-resistant tuberculosis

These findings suggest that derivatives of piperidine may share similar mechanisms of action, potentially including the inhibition of key metabolic pathways in bacteria.

Case Studies and Research Findings

  • In vitro Studies :
    • A study evaluated several piperidine derivatives for their antimycobacterial activity using the microplate Alamar blue assay (MABA). Compounds with MIC values below 1 μg/mL were further assessed for cytotoxicity against mammalian cells.
    • The representative compounds demonstrated effective bactericidal activity in mouse models of tuberculosis, indicating potential therapeutic applications.
  • Pharmacokinetic Properties :
    • Preliminary pharmacokinetic evaluations showed that certain piperidine-based compounds maintained good stability in hepatocytes and low cytotoxicity levels.
    • These compounds also exhibited favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, which are critical for drug development.
  • Molecular Docking Studies :
    • Molecular docking studies have provided insights into the binding affinities of these compounds to target proteins involved in bacterial metabolism. This approach helps identify potential drug targets and optimize lead compounds for further development.

Q & A

Basic: What are the key synthetic steps and optimal reaction conditions for preparing 1-Tert-butoxycarbonyl-3,3-difluoro-4-methyl-piperidine-4-carboxylic acid?

The synthesis involves sequential functionalization of the piperidine ring. Key steps include:

  • Introduction of fluorine atoms : Fluorination at the 3,3-positions using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions .
  • Methyl group incorporation : Alkylation at the 4-position via nucleophilic substitution, often requiring controlled temperatures (−20°C to 25°C) to avoid side reactions .
  • Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) to protect the amine .
  • Carboxylic acid activation : Hydrolysis of ester intermediates using NaOH or LiOH in THF/water mixtures to yield the final carboxylic acid .
    Optimal solvents include dichloromethane (DCM) for fluorination and tetrahydrofuran (THF) for Boc protection. Purity is confirmed via HPLC (>95%) and NMR (e.g., absence of residual starting material peaks) .

Advanced: How do the 3,3-difluoro and 4-methyl substituents influence the compound’s reactivity in nucleophilic substitution compared to non-fluorinated analogs?

The 3,3-difluoro groups introduce steric hindrance and electron-withdrawing effects, which:

  • Reduce nucleophilicity at adjacent positions, slowing SN2 reactions.
  • Increase resistance to ring-opening under basic conditions, as observed in stability studies of fluorinated piperidines .
    The 4-methyl group enhances steric bulk, further limiting access to the piperidine nitrogen. Comparative studies with non-fluorinated analogs (e.g., 3,3-dimethyl derivatives) show faster reaction rates in alkylation and acylation steps, highlighting the fluorine-induced electronic modulation . Researchers should prioritize low-temperature conditions and polar aprotic solvents (e.g., DMF) to mitigate steric challenges .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹⁹F NMR confirms fluorine incorporation (δ −120 to −140 ppm for CF₂ groups), while ¹H NMR identifies methyl (δ ~1.2–1.5 ppm) and Boc group signals (δ 1.4 ppm for tert-butyl) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>95% area). Mobile phases often use acetonitrile/water with 0.1% TFA .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ expected for C₁₃H₂₁F₂NO₄: 294.1478) .

Advanced: What strategies mitigate enantiomeric purity challenges during synthesis of stereoisomers?

  • Chiral auxiliaries : Use (R)- or (S)-prolinol derivatives to induce stereochemistry during piperidine ring formation .
  • Asymmetric catalysis : Employ palladium or organocatalysts (e.g., Cinchona alkaloids) in key steps like fluorination or methyl group addition .
  • Chromatographic resolution : Chiral HPLC with columns like Chiralpak IA/IB separates enantiomers post-synthesis. Monitor optical rotation ([α]D²⁵) for consistency .

Basic: What safety precautions are necessary when handling this compound?

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation (H335: May cause respiratory irritation) .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline .
  • Storage : Keep in airtight containers at −20°C, away from oxidizing agents .

Advanced: How does the tert-butoxycarbonyl (Boc) group affect stability under acidic/basic conditions?

  • Acidic conditions : The Boc group is cleaved by TFA or HCl in dioxane (1–4 hr, 25°C), releasing CO₂ and tert-butanol. This instability necessitates neutral pH during reactions involving carboxylic acid activation .
  • Basic conditions : Stable under mild bases (e.g., NaHCO₃), but prolonged exposure to strong bases (e.g., NaOH) leads to hydrolysis. Comparative studies with acetyl-protected analogs show Boc’s superior stability in nucleophilic environments .

Advanced: How can researchers resolve contradictions in biological activity data between fluorinated and non-fluorinated piperidine derivatives?

  • Structural analysis : Compare X-ray crystallography data to confirm conformational differences caused by fluorine .
  • Computational modeling : Density functional theory (DFT) calculates electrostatic potential maps to predict binding affinity variations .
  • In vitro assays : Test both compounds against identical targets (e.g., enzymes or receptors) under controlled conditions to isolate substituent effects .

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